1-(2-Methoxypyridin-4-yl)-4-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazin-2-one
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Overview
Description
1-(2-Methoxypyridin-4-yl)-4-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazin-2-one is a compound that belongs to the class of [1,2,4]triazolo[4,3-a]pyrazine derivatives. These compounds are known for their potential biological activities, particularly as kinase inhibitors.
Preparation Methods
The synthesis of 1-(2-Methoxypyridin-4-yl)-4-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazin-2-one involves several steps. One common method includes the oxidative cyclization of 2-hydrazinylpyrazine and cyanogen chloride in the presence of acetic acid and sodium acetate trihydrate at low temperature . Another method involves the use of N2H4·H2O and ethanol under reflux conditions . Industrial production methods may involve optimization of these synthetic routes to improve yield and purity.
Chemical Reactions Analysis
1-(2-Methoxypyridin-4-yl)-4-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazin-2-one undergoes various chemical reactions, including:
Oxidation: The methoxy group can be dealkylated and subsequently oxidized to form reactive intermediates.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Cyclization: The triazolo[4,3-a]pyrazine moiety can participate in cyclization reactions to form more complex structures.
Common reagents used in these reactions include acetic acid, sodium acetate, and various oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2-Methoxypyridin-4-yl)-4-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazin-2-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(2-Methoxypyridin-4-yl)-4-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazin-2-one involves its interaction with specific molecular targets, such as c-Met and VEGFR-2 kinases. By binding to these kinases, the compound inhibits their activity, leading to the suppression of cancer cell proliferation and induction of apoptosis . Molecular docking and dynamics simulations have shown that the compound can effectively bind to these proteins, similar to other known inhibitors .
Comparison with Similar Compounds
1-(2-Methoxypyridin-4-yl)-4-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazin-2-one is unique due to its specific structural features and biological activity. Similar compounds include:
Foretinib: A known c-Met and VEGFR-2 inhibitor with similar kinase inhibitory activity.
Compound 22i: Another [1,2,4]triazolo[4,3-a]pyrazine derivative with potent anti-tumor activity.
Compound 17l: Exhibits excellent antiproliferative activities against various cancer cell lines.
These compounds share structural similarities but differ in their specific substituents and overall biological activity, highlighting the uniqueness of this compound.
Properties
Molecular Formula |
C16H17N7O2 |
---|---|
Molecular Weight |
339.35 g/mol |
IUPAC Name |
1-(2-methoxypyridin-4-yl)-4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-2-one |
InChI |
InChI=1S/C16H17N7O2/c1-11-19-20-16-15(18-5-6-22(11)16)21-7-8-23(14(24)10-21)12-3-4-17-13(9-12)25-2/h3-6,9H,7-8,10H2,1-2H3 |
InChI Key |
HMOLWRHVBWIJBW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C2N1C=CN=C2N3CCN(C(=O)C3)C4=CC(=NC=C4)OC |
Origin of Product |
United States |
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